molecular formula C18H33NOSn B180499 2-Methoxy-5-(tributylstannyl)pyridine CAS No. 164014-93-1

2-Methoxy-5-(tributylstannyl)pyridine

Cat. No.: B180499
CAS No.: 164014-93-1
M. Wt: 398.2 g/mol
InChI Key: AQCIPEPGPSRRJQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(tributylstannyl)pyridine: is an organotin compound that features a pyridine ring substituted with a methoxy group at the 2-position and a tributylstannyl group at the 5-position. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to act as a versatile building block.

Mechanism of Action

Target of Action

Similar compounds are often used in stille cross-coupling reactions , suggesting that its targets could be a variety of organic compounds involved in these reactions.

Mode of Action

2-Methoxy-5-(tributylstannyl)pyridine likely acts as a reagent in Stille cross-coupling reactions . In these reactions, it would donate its tributylstannyl group to an organic compound with a suitable leaving group, forming a new carbon-carbon bond.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in . In a Stille cross-coupling reaction, for example, it would contribute to the formation of a new carbon-carbon bond, potentially enabling the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other reagents or catalysts, and the specific conditions under which the reaction is carried out .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(tributylstannyl)pyridine typically involves the stannylation of 2-methoxy-5-bromopyridine. This reaction is often carried out using a palladium catalyst in the presence of a stannylating agent such as tributyltin chloride. The reaction conditions generally include an inert atmosphere (e.g., nitrogen or argon) and a suitable solvent like tetrahydrofuran or toluene. The reaction mixture is usually heated to facilitate the stannylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-(tributylstannyl)pyridine is primarily involved in cross-coupling reactions, such as the Stille coupling. This reaction allows the formation of carbon-carbon bonds by coupling the stannylated pyridine with various electrophiles, such as aryl halides or vinyl halides.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., palladium acetate), ligands (e.g., triphenylphosphine), and bases (e.g., potassium carbonate).

    Conditions: The reactions are typically carried out under an inert atmosphere with heating to temperatures ranging from 80°C to 120°C.

Major Products: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-Methoxy-5-(tributylstannyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound can be used to modify biologically active molecules, aiding in the development of new drugs and therapeutic agents.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new medications.

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic materials.

Comparison with Similar Compounds

  • 2-Methoxy-6-(tributylstannyl)pyridine
  • 5-Methyl-2-(tributylstannyl)pyridine
  • 2-Chloro-5-(tributylstannyl)pyridine

Comparison: 2-Methoxy-5-(tributylstannyl)pyridine is unique due to its specific substitution pattern, which influences its reactivity and selectivity in cross-coupling reactions. Compared to its analogs, such as 2-Methoxy-6-(tributylstannyl)pyridine, the position of the methoxy and stannyl groups can significantly affect the electronic properties and steric hindrance, leading to different reaction outcomes and applications.

Properties

IUPAC Name

tributyl-(6-methoxypyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCIPEPGPSRRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471236
Record name 2-Methoxy-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164014-93-1
Record name 2-Methoxy-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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